molecular formula C6H14ClNO B2436575 cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride CAS No. 1068160-25-7

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2436575
CAS No.: 1068160-25-7
M. Wt: 151.63
InChI Key: PZOZIOTYBDBDFG-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclobutane ring structure allows it to fit into certain enzyme active sites or receptor binding pockets, thereby modulating their activity. The methoxymethyl group can enhance its binding affinity and specificity .

Comparison with Similar Compounds

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride can be compared with other cyclobutane derivatives, such as:

    cis-3-(Hydroxymethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    trans-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: The trans isomer of the compound, which has different spatial arrangement and reactivity.

    cis-3-(Methoxymethyl)cyclobutan-1-ol: An alcohol derivative with different chemical properties and applications.

Properties

IUPAC Name

3-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOZIOTYBDBDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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